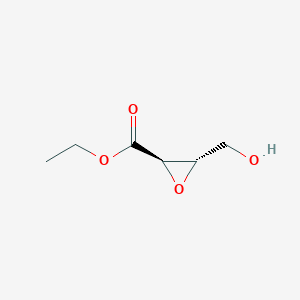
Ethyl (2R,3S)-3-(hydroxymethyl)oxirane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI) is an organic compound with the molecular formula C6H10O4. It is a derivative of oxirane, also known as an epoxide, which is a three-membered cyclic ether. This compound is characterized by the presence of a carboxylic acid ester group and a hydroxymethyl group attached to the oxirane ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI) typically involves the reaction of ethyl oxirane-2-carboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate hydroxymethyl derivative, which is then esterified to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or catalytic processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste.
化学反応の分析
Types of Reactions
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the oxirane ring under acidic or basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving epoxides and esters.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI) involves its interaction with various molecular targets and pathways. The oxirane ring can act as an electrophile, reacting with nucleophiles such as amino acids in proteins or nucleic acids. This can lead to the formation of covalent bonds and the modification of biological molecules, affecting their function and activity.
類似化合物との比較
Similar Compounds
Oxiranecarboxylic acid, 3-(hydroxymethyl)-3-methyl-, ethyl ester: This compound has a similar structure but with an additional methyl group.
Ethyl oxirane-2-carboxylate: This compound lacks the hydroxymethyl group.
Uniqueness
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI) is unique due to the presence of both the hydroxymethyl and ester groups, which provide distinct reactivity and functionality. This makes it a versatile compound for various chemical transformations and applications in research and industry.
特性
CAS番号 |
117069-18-8 |
|---|---|
分子式 |
C6H10O4 |
分子量 |
146.14 g/mol |
IUPAC名 |
ethyl (2R,3S)-3-(hydroxymethyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C6H10O4/c1-2-9-6(8)5-4(3-7)10-5/h4-5,7H,2-3H2,1H3/t4-,5+/m0/s1 |
InChIキー |
JSWMMEAMKHHEDN-CRCLSJGQSA-N |
SMILES |
CCOC(=O)C1C(O1)CO |
異性体SMILES |
CCOC(=O)[C@H]1[C@@H](O1)CO |
正規SMILES |
CCOC(=O)C1C(O1)CO |
同義語 |
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


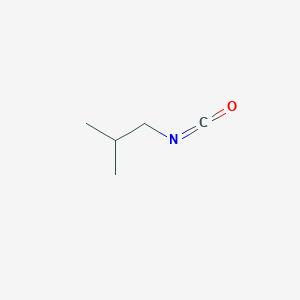
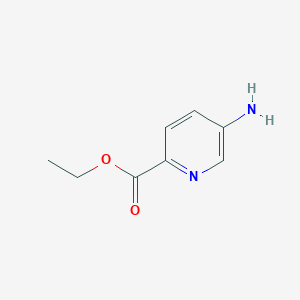

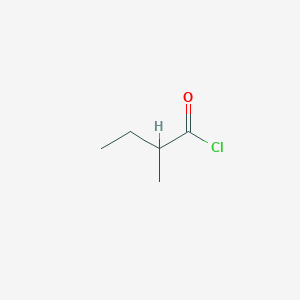
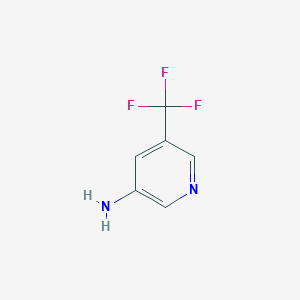

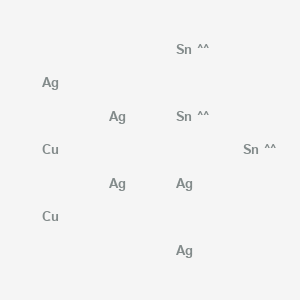
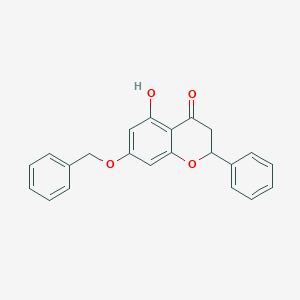
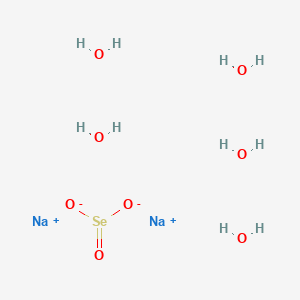
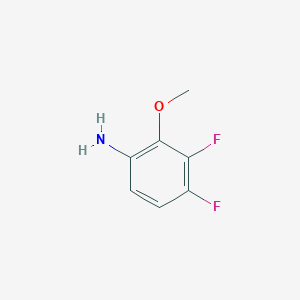
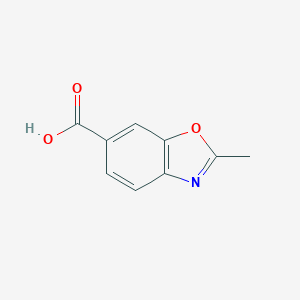

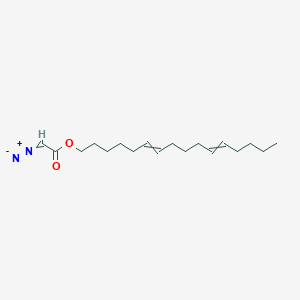
![7-Oxo-3,7-dihydro-2H-oxazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B46119.png)
